molecular formula C21H25N3O3 B5664702 3-{[3-(1,3-benzodioxol-5-ylmethyl)-3-methylpiperidin-1-yl]carbonyl}-1,4,5,6-tetrahydrocyclopenta[c]pyrazole

3-{[3-(1,3-benzodioxol-5-ylmethyl)-3-methylpiperidin-1-yl]carbonyl}-1,4,5,6-tetrahydrocyclopenta[c]pyrazole

Cat. No. B5664702
M. Wt: 367.4 g/mol
InChI Key: UCYIPIMXUBKHML-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related pyrazole derivatives often involves intricate reactions, leveraging the unique reactivity of precursor molecules. For example, Kumara et al. (2018) synthesized a novel pyrazole derivative and characterized it through various spectral techniques, including X-ray diffraction, which confirmed the structure of the synthesized compound (Kumara et al., 2018). Similar synthetic routes could be applied or adapted for the compound , with specific reagents and conditions tailored to its unique structural features.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often confirmed by X-ray crystallography, as demonstrated by Naveen et al. (2018) for a similar compound. Their study revealed the crystal system and the conformation of the pyrazole ring, providing insights into the three-dimensional arrangement of atoms and the spatial relationships within the molecule (Naveen et al., 2018).

Chemical Reactions and Properties

Pyrazole derivatives can undergo various chemical reactions due to their reactive functional groups. For instance, the work by Pla et al. (2014) on polycyclic pyrazolines highlights the versatility of pyrazole compounds in synthetic chemistry, particularly in intramolecular cycloaddition reactions, which could be relevant for further functionalization of the target compound (Pla et al., 2014).

Physical Properties Analysis

The physical properties of pyrazole derivatives, such as solubility, melting point, and crystallinity, can be significantly influenced by their molecular structure. Studies similar to those conducted by Delfani et al. (2023) on tetrahydrobenzo[b]pyrans provide insights into how structural variations affect these properties, which can be extrapolated to understand the physical characteristics of the compound (Delfani et al., 2023).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, of pyrazole derivatives are closely tied to their molecular structure. Research by Bade et al. (2015) on the synthesis of pyrazolyl-thiazolyl-pyranone derivatives showcases the chemical behavior of pyrazole-based compounds under various conditions, which could be relevant for understanding the reactivity and stability of the target compound (Bade et al., 2015).

properties

IUPAC Name

[3-(1,3-benzodioxol-5-ylmethyl)-3-methylpiperidin-1-yl]-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O3/c1-21(11-14-6-7-17-18(10-14)27-13-26-17)8-3-9-24(12-21)20(25)19-15-4-2-5-16(15)22-23-19/h6-7,10H,2-5,8-9,11-13H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCYIPIMXUBKHML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCN(C1)C(=O)C2=NNC3=C2CCC3)CC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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